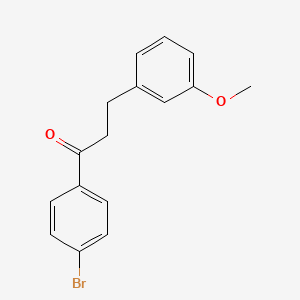

4'-溴-3-(3-甲氧基苯基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4'-Bromo-3-(3-methoxyphenyl)propiophenone" is not directly studied in the provided papers. However, related bromophenol derivatives and structurally similar compounds have been investigated for various properties and applications. Bromophenols are a class of compounds that have been studied for their potential use in medicinal chemistry due to their biological activities, such as antibacterial and antioxidant properties . The related compounds have been synthesized and characterized using various techniques, and their interactions with biological targets have been explored .

Synthesis Analysis

The synthesis of bromophenol derivatives is a topic of interest in the field of organic chemistry. For instance, the total synthesis of a naturally occurring dibromophenol derivative has been achieved starting from a bromo-dimethoxyphenyl methanol, demonstrating the feasibility of synthesizing complex bromophenol structures . Similarly, other studies have reported the synthesis of bromophenol derivatives and their characterization using spectroscopic methods and single-crystal X-ray diffraction . These studies provide insights into the synthetic strategies that could potentially be applied to the synthesis of "4'-Bromo-3-(3-methoxyphenyl)propiophenone" .

Molecular Structure Analysis

The molecular structure of bromophenol derivatives has been elucidated using various spectroscopic techniques and theoretical calculations. For example, density functional theory (DFT) has been employed to optimize the geometry of related compounds and to perform analyses such as molecular electrostatic potential (MEP), Fukui function, and natural bond orbital (NBO) analyses . These studies offer a detailed understanding of the electronic and structural properties of bromophenol derivatives, which are essential for predicting the reactivity and interaction of "4'-Bromo-3-(3-methoxyphenyl)propiophenone" with biological targets .

Chemical Reactions Analysis

The reactivity of bromophenol derivatives has been explored in various chemical reactions. For instance, the electrochemical reduction and oxidation of 4-bromophenol have been studied, revealing potential pathways for the degradation and detoxification of bromophenol pollutants in water . Additionally, the interaction of bromophenol derivatives with DNA bases has been investigated, suggesting potential applications in drug design . These findings contribute to the understanding of how "4'-Bromo-3-(3-methoxyphenyl)propiophenone" might undergo chemical transformations and interact with biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives have been extensively studied. Spectroscopic studies have provided information on vibrational assignments, electronic transitions, and hyperpolarizability, which are indicative of the compound's optical and electronic properties . The antibacterial activities of some bromophenol derivatives have been evaluated, demonstrating their potential as antibacterial agents . Furthermore, the radical scavenging activity of bromophenol compounds has been assessed, showing their antioxidant potential . These studies are relevant for predicting the behavior of "4'-Bromo-3-(3-methoxyphenyl)propiophenone" in biological systems and its potential applications .

科学研究应用

天然产物的分离和表征

溴酚衍生物已从各种海洋来源中分离出来,例如红藻Rhodomela confervoides。这些化合物,包括多种溴酚衍生物,已使用光谱方法对其结构进行了表征。对这些化合物进行研究有助于理解海洋化学生态学和发现具有潜在生物活性的新天然产物 (Zhao 等,2004; Xu 等,2003)。

抗氧化和抗癌活性

研究表明,某些溴酚衍生物表现出有效的抗氧化活性,可用于预防氧化应激相关疾病和保存食品。此外,一些化合物已显示出抗癌活性,表明它们在药物发现和开发中的潜力 (Li 等,2011; Dong 等,2022)。

合成方法和化学合成

溴酚衍生物的合成方法的开发一直是人们感兴趣的话题。例如,已经探索了对映体纯化合物和具有潜在生物活性的衍生物的新型合成路线。这些研究为有机合成领域做出了贡献,为构建复杂分子提供了新的策略 (Martelli 等,2011; Pişkin 等,2020)。

生化和药理学研究

溴酚衍生物已被评估其生化和药理学特性,包括它们作为酶抑制剂的作用及其潜在治疗应用。研究集中在抑制特定酶和诱导癌细胞凋亡,突出了这些化合物在药物化学和药理学中的相关性 (Valente 等,2012; Guo 等,2018)。

属性

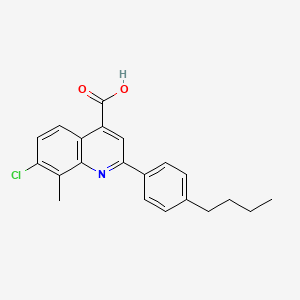

IUPAC Name |

1-(4-bromophenyl)-3-(3-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-4,6-9,11H,5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXDPPMWAKSTBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644223 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(3-methoxyphenyl)propiophenone | |

CAS RN |

898774-66-8 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

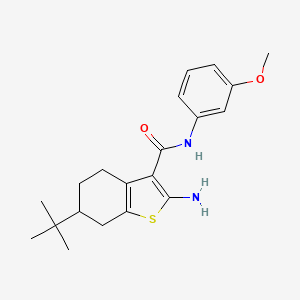

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)